molecular formula C12H15NO B14485356 N-Benzyl-N,2-dimethylprop-2-enamide CAS No. 65719-75-7

N-Benzyl-N,2-dimethylprop-2-enamide

Cat. No.: B14485356
CAS No.: 65719-75-7
M. Wt: 189.25 g/mol
InChI Key: HOEYLHLLRRRGLL-UHFFFAOYSA-N
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Description

N-Benzyl-N,2-dimethylprop-2-enamide is an organic compound with the molecular formula C12H17NO It is a derivative of propionamide and features a benzyl group attached to the nitrogen atom and a dimethyl group attached to the prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,2-dimethylprop-2-enamide typically involves the reaction of benzylamine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C6H5CH2NH2+(CH3)2CCOClC6H5CH2N(CH3)2CCO+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{CH}_3)_2\text{C}\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2\text{C}\text{CO} + \text{HCl} C6​H5​CH2​NH2​+(CH3​)2​CCOCl→C6​H5​CH2​N(CH3​)2​CCO+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,2-dimethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-Benzyl-N,2-dimethylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N,2-dimethylprop-2-enamide involves its interaction with specific molecular targets. The benzyl group can facilitate binding to aromatic receptors, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2,2-dimethylpropanamide
  • N-Benzyl-2,2-dimethyl-N-(2-phenylethyl)propanamide
  • N-(4-Methoxybenzyl)-2,2-dimethylpropanamide

Uniqueness

N-Benzyl-N,2-dimethylprop-2-enamide is unique due to its specific structural features, such as the presence of both benzyl and dimethyl groups

Properties

CAS No.

65719-75-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-benzyl-N,2-dimethylprop-2-enamide

InChI

InChI=1S/C12H15NO/c1-10(2)12(14)13(3)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3

InChI Key

HOEYLHLLRRRGLL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(C)CC1=CC=CC=C1

Origin of Product

United States

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